N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-6-pyrazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-14(2)11(16)9-4-5-10(12-8-9)15-7-3-6-13-15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCWZGXDGLLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208968 | |
| Record name | N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321533-80-6 | |
| Record name | N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321533-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloronicotinic acid with hydrazine hydrate to form the pyrazole ring, followed by N,N-dimethylation using dimethylamine . The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the cyclization and methylation steps .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, where reagents like bromine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine for halogenation, nitric acid for nitration.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-methyl-6-(1H-pyrazol-1-yl)nicotinamide
- Structure : Differs by having a single methyl group on the carboxamide instead of dimethyl.
- This modification could improve metabolic stability by hindering enzymatic degradation of the amide group .
2.1.2 Tezacaftor (CFTR modulator)
- Structure : Contains a pyridine-pyrazole core but with additional substituents: a sulfonyl group, trifluoro-2,2-dimethylpropoxy chain, and a trimethylpyrrolidine moiety .
- Functional Impact : The sulfonyl and trifluoro groups in tezacaftor enhance target (CFTR protein) binding affinity and metabolic resistance, critical for its use in cystic fibrosis. In contrast, the simpler dimethylcarboxamide in the target compound may limit its utility in high-specificity protein modulation .
Functional Analogs
2.2.1 4-(1H-pyrazol-1-yl)benzenesulfonamides
- Structure : Pyrazole-linked benzenesulfonamide vs. pyridine-carboxamide.
- Activity : The sulfonamide group in these compounds confers antileishmanial activity, likely through interaction with parasitic enzymes. The carboxamide in the target compound may exhibit different binding modes, suggesting divergent therapeutic applications .
2.2.2 TRK Kinase Inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives)
- Structure : Fused pyrazolo-pyrimidine core vs. pyridine-pyrazole.
- Substituent Impact: The difluorophenyl and pyrrolidine groups in TRK inhibitors improve kinase selectivity.
Substituent-Driven Property Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | Potential Application |
|---|---|---|---|---|
| Target Compound | Pyridine-pyrazole | Dimethylcarboxamide | 216.24 | Undisclosed (research use) |
| N-methyl-6-(1H-pyrazol-1-yl)nicotinamide | Pyridine-pyrazole | Methylcarboxamide | ~202 (estimated) | Research/chemical probe |
| Tezacaftor | Pyridine-pyrazole | Sulfonyl, trifluoro, trimethylpyrrolidine | 520.53 | Cystic fibrosis |
| 4-(1H-pyrazol-1-yl)benzenesulfonamides | Benzene-pyrazole | Sulfonamide | ~250–300 | Antileishmanial agents |
| TRK Inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) | Fused pyrazolo-pyrimidine | Difluorophenyl, pyrrolidine | ~400–450 | Oncology (kinase inhibition) |
Key Observations
- Heterocyclic Core : Pyridine-based compounds (target, tezacaftor) vs. benzene or fused systems (TRK inhibitors) influence electronic properties and binding pocket compatibility.
- Substituent Complexity : Bulky groups (e.g., trifluoro in tezacaftor) enhance target affinity but may reduce synthetic accessibility. The target compound’s simplicity offers advantages in modular derivatization.
- Pharmacokinetics : Carboxamide vs. sulfonamide functional groups alter solubility and metabolic pathways, directing applications toward different disease contexts .
Biological Activity
N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide (CAS No. 321533-80-6) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 216.24 g/mol. The compound features a pyrazole ring fused to a pyridine structure, which is significant for its biological interactions.
This compound primarily functions as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, thereby obstructing substrate access and inhibiting enzymatic activity. This mechanism is crucial in various biological pathways and therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines with promising results:
These findings suggest that the compound exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Study on P2Y12 Antagonism
A notable study explored the use of similar compounds as P2Y12 antagonists for cardiovascular diseases. These compounds demonstrated effective antiplatelet activity, which is crucial in preventing thromboembolic events such as myocardial infarction and stroke . Although this specific study did not test this compound directly, it suggests a related therapeutic pathway worth exploring.
Cytotoxicity Screening
In another study focusing on pyrazole derivatives, various compounds were screened for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC values comparable to established chemotherapeutics . This positions this compound within a promising class of anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core Formation : Construct the pyridine backbone via cyclization or coupling reactions (e.g., Suzuki-Miyaura coupling for pyrazole introduction) .
- Functionalization : Introduce the dimethylcarboxamide group through nucleophilic substitution or amidation under anhydrous conditions .
- Optimization : Use catalysts like Pd(PPh₃)₄ for cross-coupling steps and monitor reaction progress via TLC or HPLC .
- Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and control temperatures (e.g., 60–80°C for coupling reactions) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry (e.g., pyrazole ring integration at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; reverse-phase columns (C18) are recommended .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer :
- In Vitro Testing : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays or radioligand binding studies .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Pre-test in DMSO/PBS mixtures to optimize bioavailability for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Parameter Analysis : Compare solvent systems (e.g., DMF vs. THF), catalyst loadings, and temperature gradients across studies .
- Byproduct Identification : Use LC-MS to detect side products (e.g., unreacted pyrazole intermediates) and adjust stoichiometry .
- Case Study : A 2023 study achieved 78% yield using microwave-assisted synthesis (100°C, 30 min) versus 52% yield in conventional heating .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELXL .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real-time .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., Desmond or GROMACS) to predict binding modes .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- SAR Studies : Modify the pyrazole or dimethylcarboxamide groups and test analogs for:
- Metabolic Stability : Microsomal assays (human liver microsomes) .
- Permeability : Caco-2 cell monolayers to assess intestinal absorption .
- Table: Optimized Derivatives
| Modification | Half-Life (h) | LogP |
|---|---|---|
| Pyrazole → Methylpyrazole | 4.2 | 2.1 |
| Carboxamide → Ester | 1.8 | 3.5 |
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test solvent pairs (e.g., ethanol/water, acetone/hexane) for slow evaporation .
- Additives : Use seed crystals or ionic liquids to induce nucleation .
- Case Study : A 2022 study achieved diffraction-quality crystals by adding 5% glycerol to the crystallization buffer .
Contradictory Data Analysis
Q. Why do computational predictions of binding affinity conflict with experimental data?
- Methodological Answer :
- Force Field Limitations : Validate docking results (AutoDock Vina) with QM/MM refinements .
- Solvent Effects : Include explicit water molecules in simulations to improve accuracy .
- Example : A predicted ΔG of -9.2 kcal/mol (computational) vs. measured KD of 12 nM (experimental) required reparameterization of the ligand’s charge distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
